3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine

CAS No.: 6913-19-5

Cat. No.: VC1972109

Molecular Formula: C3H5N3O2S2

Molecular Weight: 179.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6913-19-5 |

|---|---|

| Molecular Formula | C3H5N3O2S2 |

| Molecular Weight | 179.2 g/mol |

| IUPAC Name | 3-methylsulfonyl-1,2,4-thiadiazol-5-amine |

| Standard InChI | InChI=1S/C3H5N3O2S2/c1-10(7,8)3-5-2(4)9-6-3/h1H3,(H2,4,5,6) |

| Standard InChI Key | SDVSFIIUUOAWLS-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=NSC(=N1)N |

| Canonical SMILES | CS(=O)(=O)C1=NSC(=N1)N |

Introduction

Chemical Identity and Structure

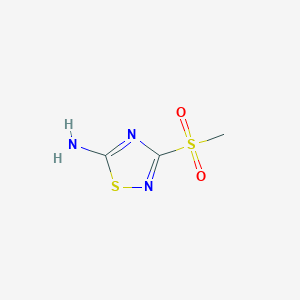

3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine is a thiadiazole derivative characterized by a five-membered heterocyclic ring containing one sulfur and three nitrogen atoms, with specific functional groups attached. The compound features a methylsulfonyl group at position 3 and an amine group at position 5 of the 1,2,4-thiadiazole ring . This structural arrangement contributes to its distinctive chemical properties and potential biological activities.

The compound's basic chemical identifiers are summarized in Table 1:

| Parameter | Value |

|---|---|

| CAS Registry Number | 6913-19-5 |

| Molecular Formula | C₃H₅N₃O₂S₂ |

| Molecular Weight | 179.2 g/mol |

| IUPAC Name | 3-methylsulfonyl-1,2,4-thiadiazol-5-amine |

| Standard InChI | InChI=1S/C3H5N3O2S2/c1-10(7,8)3-5-2(4)9-6-3/h1H3,(H2,4,5,6) |

| Standard InChIKey | SDVSFIIUUOAWLS-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=NSC(=N1)N |

| PubChem Compound ID | 351677 |

Table 1: Chemical Identifiers of 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine

The structural arrangement of this compound, particularly the presence of the methylsulfonyl group, significantly influences its chemical behavior, including solubility in polar solvents and potential reactivity with biological targets .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine is essential for its practical applications in research and development. The compound typically appears as a solid at standard conditions . Its stability profile suggests that it remains stable under standard laboratory conditions but may exhibit sensitivity when exposed to strong acids or bases due to the presence of functional groups susceptible to protonation or deprotonation.

The methylsulfonyl group within the compound enhances its solubility in polar solvents, which can significantly impact its bioavailability and pharmacokinetic properties in biological systems . This solubility characteristic is particularly relevant for pharmaceutical applications, as it influences the compound's ability to reach intended biological targets.

Biological Activities and Pharmacological Properties

The thiadiazole scaffold, including 1,2,4-thiadiazole derivatives like 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine, has garnered significant attention due to its diverse pharmacological properties. Research indicates that compounds within this class may exhibit various biological activities, including antimicrobial and anticancer properties, stemming from their ability to interfere with cellular processes.

Thiadiazole derivatives have been extensively studied for their therapeutic potential:

-

Antimicrobial activity: Various thiadiazole derivatives have demonstrated efficacy against bacterial and fungal pathogens, suggesting potential applications in addressing infectious diseases.

-

Anticancer properties: Research on 1,3,4-thiadiazole derivatives has shown promising anticancer effects, indicating that structurally related compounds like 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine may possess similar activities .

-

Antiparasitic activity: Certain thiadiazole derivatives have demonstrated effectiveness in reducing parasitic infections. For instance, some 1,2,4-thiadiazole compounds have shown efficacy in reducing worm burdens in parasitic infections .

A notable example of therapeutic application comes from the development of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricides for treating human filarial infections, including lymphatic filariasis and onchocerciasis . These compounds demonstrated significant reduction in adult worm motility in experimental models, highlighting the therapeutic potential of 1,2,4-thiadiazole derivatives .

Comparison with Other Thiadiazole Derivatives

Thiadiazole compounds exist in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole, each with distinct properties and biological activities . Comparing 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine with other thiadiazole derivatives provides insights into structure-property relationships.

For instance, when comparing different thiadiazole cores for potential macrofilaricidal activity, researchers found that 1,2,4-thiadiazoles and 1,3,4-thiadiazoles maintained good activity in reducing adult worm motility, whereas the 1,3,4-isomer showed lower potency. Additionally, 1,2,4-thiadiazole analogs demonstrated improved pharmacokinetics compared to aminothiazoles .

Another notable comparison is with 5-amino-3-methyl-1,2,4-thiadiazole (CAS: 17467-35-5), which shares the same 1,2,4-thiadiazole core but has a methyl group instead of a methylsulfonyl group. This compound has a molecular weight of 115.157 g/mol, a melting point of 202°C, and a boiling point of 261.2±23.0°C at 760 mmHg . The substitution pattern significantly affects physical properties and potentially biological activities as well.

Current Research Trends and Future Directions

Research on thiadiazole derivatives, including compounds structurally related to 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine, continues to evolve with several promising directions:

-

Targeted drug delivery: Exploring the incorporation of 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine and similar compounds into drug delivery systems to enhance therapeutic efficacy and reduce side effects.

-

Combination therapy: Investigating synergistic effects when used in combination with established therapeutic agents.

-

Structure optimization: Further modification of the basic scaffold to enhance biological activity and pharmacokinetic properties.

-

Mechanism of action studies: Elucidating the precise molecular mechanisms underlying the biological activities of thiadiazole derivatives to inform rational drug design.

-

Expansion of therapeutic applications: Exploring potential applications beyond the currently studied areas, such as in neurodegenerative disorders, inflammatory conditions, or viral infections.

The promising results obtained with various thiadiazole derivatives in anticancer and antiparasitic research suggest that 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine and related compounds warrant continued investigation for their therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume